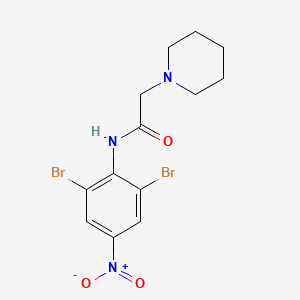![molecular formula C19H21NO3S B11469095 7-[3-(cyclopentyloxy)-4-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469095.png)
7-[3-(cyclopentyloxy)-4-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic molecule that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a substituted phenylthiophene, followed by a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the thienopyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
The compound 7-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the thienopyridine core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These studies include investigations into their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 7-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as:
- 7-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE
- 6-(3-cyclopentyloxy-4-methoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
What sets 7-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart from similar compounds is its specific substitution pattern and the presence of both cyclopentyloxy and methoxy groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21NO3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
7-(3-cyclopentyloxy-4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C19H21NO3S/c1-22-16-7-6-12(10-17(16)23-13-4-2-3-5-13)14-11-18(21)20-15-8-9-24-19(14)15/h6-10,13-14H,2-5,11H2,1H3,(H,20,21) |
InChI Key |
MZSMVINWTKTLRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B11469016.png)
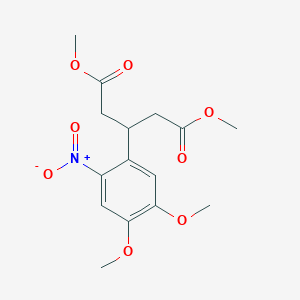
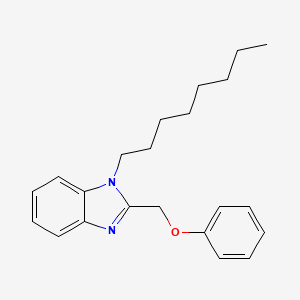
![11-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)undecanoic acid](/img/structure/B11469035.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide](/img/structure/B11469036.png)

![8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11469050.png)
![1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11469054.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11469061.png)
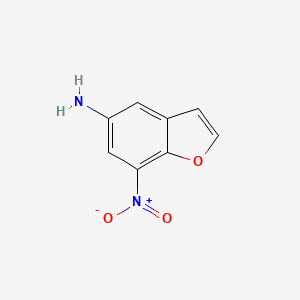
![tetraethyl 4-thioxo-4H-thieno[3,2-c]thiopyran-2,3,6,7-tetracarboxylate](/img/structure/B11469077.png)
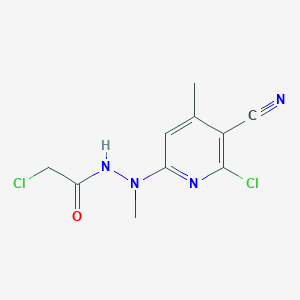
![7-(2,3-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469100.png)
